2-azido-N-(3-chloro-2-methylphenyl)acetamide
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Overview
Description
2-azido-N-(3-chloro-2-methylphenyl)acetamide is an organic compound with the molecular formula C9H9ClN4O. It is a member of the azide family, which is known for its applications in various fields such as medicinal chemistry, molecular biology, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N-(3-chloro-2-methylphenyl)acetamide typically involves the reaction of 3-chloro-2-methylaniline with chloroacetyl chloride to form an intermediate, which is then treated with sodium azide to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-azido-N-(3-chloro-2-methylphenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: It can undergo 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include copper(I) catalysts for cycloaddition reactions and various nucleophiles for substitution reactions. Typical conditions involve moderate temperatures and inert atmospheres to prevent decomposition of the azide group .
Major Products
The major products formed from these reactions include triazoles and substituted amides, which are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2-azido-N-(3-chloro-2-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Molecular Biology: The compound is employed in the study of protein-ligand interactions and as a photoaffinity label.
Organic Synthesis: It serves as a building block for the construction of heterocyclic compounds such as triazoles and tetrazoles.
Mechanism of Action
The mechanism of action of 2-azido-N-(3-chloro-2-methylphenyl)acetamide involves its ability to undergo cycloaddition reactions, forming stable triazole rings. These triazole rings can interact with various biological targets, including enzymes and receptors, thereby modulating their activity . The azide group also allows for the formation of covalent bonds with nucleophilic sites on proteins, making it useful in photoaffinity labeling studies .
Comparison with Similar Compounds
Similar Compounds
- 2-azido-N-phenylacetamide
- 2-azido-N-(4-methylphenyl)acetamide
- 2-azido-N-(4-fluorophenyl)acetamide
Uniqueness
2-azido-N-(3-chloro-2-methylphenyl)acetamide is unique due to the presence of the chloro and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. These substituents can enhance the compound’s stability and specificity in various chemical reactions compared to its analogs .
Properties
IUPAC Name |
2-azido-N-(3-chloro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c1-6-7(10)3-2-4-8(6)13-9(15)5-12-14-11/h2-4H,5H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAFWGQDLPZPSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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